Ethyl 3-methylisothiazole-4-carboxylate
Overview
Description
Ethyl 3-methylisothiazole-4-carboxylate is a chemical compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 g/mol . It is a member of the isothiazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methylisothiazole-4-carboxylate typically involves the reaction of 3-methylisothiazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methylisothiazole-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted isothiazoles .
Scientific Research Applications
Chemical Synthesis
Building Block for Synthesis
Ethyl 3-methylisothiazole-4-carboxylate serves as a versatile building block in organic synthesis. It is often utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and cyclization processes. This compound's unique structure allows it to participate in diverse synthetic pathways, making it valuable for developing new chemical entities.
Reagent in Organic Reactions
The compound acts as a reagent in several organic reactions, contributing to the synthesis of agrochemicals and specialty chemicals. Its reactivity can be harnessed to produce derivatives with enhanced biological activities.
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial and antifungal properties. These compounds have been tested against various pathogens, showing effectiveness in inhibiting growth and proliferation .
Anticancer Activity
Numerous studies have focused on the anticancer potential of this compound and its derivatives. For instance, derivatives containing the isothiazole moiety have demonstrated antiproliferative effects against several cancer cell lines, including:
- Human biphenotypic B cell myelomonocytic leukemia (MV4-11)
- Colon adenocarcinoma (LoVo and LoVo/DX)
- Breast adenocarcinoma (MCF-7)
The mechanism of action is believed to involve interference with critical cellular processes related to cancer cell growth and proliferation, particularly through structural modifications that enhance efficacy .
Immunological Applications
Immunomodulatory Effects
Research has shown that certain derivatives of this compound possess immunomodulatory properties. In studies involving mouse models, these compounds influenced humoral immune responses and T-cell activation, suggesting potential applications in immunotherapy .
Data Summary
The following table summarizes key findings from various studies regarding the applications of this compound:
Case Studies
-
Anticancer Activity Study
A study highlighted the anticancer potential of N'-substituted derivatives of this compound. The most potent compounds exhibited significant inhibition against MV4-11 leukemia cells and were also tested against various solid tumor cell lines. The results indicated that structural modifications at the 5-position of the isothiazole ring could enhance cytotoxicity . -
Immunomodulatory Study
Another investigation focused on the immunological activities of synthesized derivatives. The study assessed their effects on T-cell mitogens and demonstrated that specific modifications could enhance their immunomodulatory capabilities. This research opens avenues for developing new therapeutic agents targeting immune responses .
Mechanism of Action
The mechanism of action of Ethyl 3-methylisothiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also act as an enzyme inhibitor, blocking the activity of enzymes essential for the survival of pathogens . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Ethyl 3-methylisothiazole-4-carboxylate can be compared with other similar compounds such as:
- Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
- Ethyl 5-methyl-3-p-tolylisoxazole-4-carboxylate
- Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate
These compounds share similar structural features but differ in their functional groups and substituents, which can significantly impact their chemical properties and applications. This compound is unique due to its specific isothiazole ring structure, which imparts distinct chemical reactivity and biological activity .
Biological Activity
Ethyl 3-methylisothiazole-4-carboxylate is a member of the isothiazole family, which has garnered attention for its diverse biological activities, including antifungal, anticancer, and immunomodulatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of an isothiazole ring, which contributes to its biological activity. The molecular structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 173.19 g/mol
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of derivatives of 3-methylisothiazole-4-carboxylate. A significant investigation involved the synthesis of various derivatives and their evaluation against cancer cell lines.
Case Study: Antiproliferative Activity
A study examined several N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide, focusing on their antiproliferative effects against various human cancer cell lines, including:
- MV4-11 (biphenotypic B cell myelomonocytic leukemia)
- MCF-7 (breast adenocarcinoma)
- LoVo (colon adenocarcinoma)
The results indicated that some derivatives exhibited significant antiproliferative activity with IC values lower than 30 µg/mL against MV4-11 cells. Notably, the most active compound showed a higher selectivity towards cancer cells compared to normal epithelial cells derived from mammary glands (MCF-10A) .
Antifungal Activity
Isothiazoles, including this compound, have been explored for their antifungal properties. A study synthesized a series of isothiazole derivatives and evaluated their efficacy against plant pathogens.
Table 1: Antifungal Activity of Isothiazole Derivatives
Compound | Pathogen Tested | Activity Level |
---|---|---|
Compound A | Sphaerotheca fuliginea | High |
Compound B | Pseudoperonospora cubensis | Moderate |
This compound | Various Plant Fungi | Promising |
These compounds demonstrated broad-spectrum antifungal activity, suggesting their potential use in agricultural applications .
Immunomodulatory Effects
Research has also investigated the immunological effects of isothiazole derivatives. In one study, ethyl 5-amino-3-methylisothiazole-4-carboxylate derivatives were tested for their impact on immune responses in mouse models.
Findings on Immune Response
The compounds were evaluated for their ability to modulate humoral immune responses and T-cell activation. Results indicated that certain derivatives enhanced splenocyte proliferation in response to mitogens, suggesting a potential role in immunotherapy .
Properties
IUPAC Name |
ethyl 3-methyl-1,2-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-3-10-7(9)6-4-11-8-5(6)2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUYUZCELBUBSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSN=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494888 | |
Record name | Ethyl 3-methyl-1,2-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15901-51-6 | |
Record name | Ethyl 3-methyl-4-isothiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15901-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-methyl-1,2-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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